molecular formula C14H11FN2 B1331416 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 380873-23-4

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B1331416
M. Wt: 226.25 g/mol
InChI Key: UDBRHPCMIXCPEW-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which is a group of heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring at the 2-position is known to influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with fluorophenyl groups, typically involves multi-step reactions that may include aza-Diels-Alder reactions, as well as other cyclization and substitution reactions. For instance, tetrahydroimidazo[1,2-a]pyridine derivatives can be synthesized via a catalyst-free aza-Diels-Alder reaction, which has been shown to be influenced by the substituents on the phenyl ring . The synthesis of related compounds often involves the use of intermediates such as pyridin-4-ol and substituted anilines, with reactions including nitration, chlorination, N-alkylation, reduction, and condensation .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a bridged N-heterocycle, where the nitrogen atom occupies a bridgehead position. This structural feature is crucial for the compound's biological activity and can be analyzed using various spectroscopic techniques such as MS, IR, and NMR . The introduction of a fluorine atom at specific positions on the phenyl ring can significantly affect the compound's properties, including its fluorescent characteristics .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions depending on their substituents. The introduction of electron-donating or electron-withdrawing groups can lead to changes in the compound's reactivity and its interaction with biological targets. For example, the presence of a fluoro group can enhance the insecticidal activity of these compounds . Additionally, the synthesis of bioisosteric replacements, such as 8-fluoroimidazo[1,2-a]pyridine, demonstrates the versatility of these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine can lead to the formation of thermally stable solid compounds with distinct melting points and fluorescent properties . The physicochemical mimicry of imidazo[1,2-a]pyrimidine by 8-fluoroimidazo[1,2-a]pyridine showcases the potential of these compounds as bioisosteric replacements in drug design . The structure-activity relationship (SAR) studies of related thiazolopyrimidine derivatives indicate that the presence of a hydrophobic aryl ring system, such as a fluorophenyl group, can strongly influence anticancer activity .

Scientific Research Applications

Synthesis and Cytotoxic Activity in Cancer Research

  • Synthesis and Cytotoxic Activity of 2-Methylimidazo[1,2-a]pyridine- and Quinoline-Substituted 2-Aminopyrimidine Derivatives : This study involved synthesizing derivatives of 2-methylimidazo[1,2-a]pyridine with cytotoxic activity against certain cancer cell lines. It highlights the role of these compounds in developing potential cancer therapeutics (Vilchis-Reyes et al., 2010).

Potential in Cancer Therapeutics

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3 Kinase p110α Inhibitors : This paper discusses the discovery and optimization of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine derivatives as inhibitors of PI3 kinase p110α. These compounds demonstrated potent inhibitory activity and selectivity, suggesting their potential use in cancer therapy (Hayakawa et al., 2007).

Safety And Hazards

The safety and hazards of similar compounds have been reported . For example, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds have been discussed . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBRHPCMIXCPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355548
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

CAS RN

380873-23-4
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Mondal, S Samanta, S Santra… - … Synthesis & Catalysis, 2016 - Wiley Online Library
A new copper‐catalyzed, efficient method for the synthesis of heterodiarylmethanes through the coupling of imidazo[1,2‐a]pyridines with indoles employing N,N‐dimethylformamide as …
Number of citations: 44 onlinelibrary.wiley.com
D Sarothiya, RT Bhawale… - The Journal of Organic …, 2022 - ACS Publications
A mild and eco-friendly visible-light-mediated regioselective C–H alkoxycarbonylation of imidazo[1,2-a]pyridine heterocycles using rose bengal as a photoredox catalyst at room …
Number of citations: 3 pubs.acs.org
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com
T Cui, Y Zhan, C Dai, J Lin, P Liu… - The Journal of Organic …, 2021 - ACS Publications
Electrochemical oxidative regioselective C–H cyanation of imidazo[1,2-a]pyridines was developed using readily available TMSCN as the cyano source. The KH 2 PO 4 /K 2 HPO 4 …
Number of citations: 22 pubs.acs.org

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